![molecular formula C13H15N3O2 B2543040 N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1275699-51-8](/img/structure/B2543040.png)

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

Übersicht

Beschreibung

“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a chemical compound with the linear formula C13H15N3O2 . It is a light yellow solid and is used in various research and development applications .

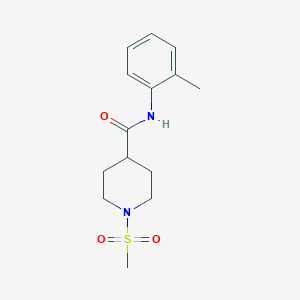

Molecular Structure Analysis

The molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring attached to a benzyl group with two methoxy substituents . The InChI code for this compound is 1S/C13H15N3O2/c1-17-11-5-4-10 (12 (8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3, (H,14,15,16) .Physical And Chemical Properties Analysis

“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a light yellow solid . It has a molecular weight of 245.28 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Taste Enhancing Effect

The compound has been synthesized and studied for its taste-enhancing effect . It was found that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This makes it a promising candidate for the development of efficient and safe taste-enhancing compounds, which are important to reduce sodium intake while maintaining food palatability .

Bacterial RNA Polymerase Inhibitors

The compound has been used in the synthesis of novel derivatives that inhibit bacterial RNA polymerase (RNAP) . These derivatives have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in the development of new antibacterial drugs .

Treatment of Parkinson’s Disease

2-Aminopyrimidine pharmacophores, which include the compound , have shown a broad spectrum of biological activities, including use against Parkinson’s disease . This suggests potential applications in the development of treatments for neurological disorders .

Antibacterial Properties

In addition to inhibiting bacterial RNA polymerase, 2-Aminopyrimidine pharmacophores have also displayed antibacterial properties . This further reinforces the potential of these compounds in the development of new antibacterial drugs .

Anti-platelet Properties

2-Aminopyrimidine pharmacophores have shown anti-platelet properties . This suggests potential applications in the prevention and treatment of conditions related to blood clotting .

Antidiabetic Properties

2-Aminopyrimidine pharmacophores have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes .

Antitumor Properties

2-Aminopyrimidine pharmacophores have shown antitumor properties . This suggests potential applications in the treatment of cancer .

Synthesis of Oxazoles

The compound has been used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This suggests potential applications in the field of organic synthesis .

Safety and Hazards

The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKHJQWZCXZBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)